molecular formula C9H5NO B6264751 1-ethynyl-4-isocyanatobenzene CAS No. 814264-50-1

1-ethynyl-4-isocyanatobenzene

Cat. No.: B6264751
CAS No.: 814264-50-1
M. Wt: 143.1
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Description

1-Ethynyl-4-isocyanatobenzene is a benzene derivative featuring two functional groups: an ethynyl (-C≡CH) substituent at position 1 and an isocyanate (-NCO) group at position 4. These groups confer distinct electronic and steric properties, making the compound valuable in polymer chemistry and click reactions. A plausible formula based on IUPAC naming would be C₈H₅NO (molecular weight: 131.13 g/mol), though further verification is required.

Properties

CAS No.

814264-50-1

Molecular Formula

C9H5NO

Molecular Weight

143.1

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethynyl-4-isocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1-ethynyl-4-aminobenzene with phosgene (COCl₂) to form the isocyanate group. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-ethynyl-4-isocyanatobenzene may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-4-isocyanatobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.

    Cycloaddition: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, and water can react with the isocyanate group under mild conditions.

    Cycloaddition: Dienes or other suitable reactants can be used in the presence of heat or a catalyst to facilitate the reaction.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Addition: Ureas, carbamates, and related compounds.

    Cycloaddition: Cyclic compounds with varying ring sizes and functionalities.

Scientific Research Applications

1-ethynyl-4-isocyanatobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Pharmaceutical Research: It may be used in the synthesis of bioactive molecules and drug candidates.

    Chemical Biology: The compound can be employed in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-isocyanatobenzene depends on the specific reaction or application. For example:

    In nucleophilic addition reactions: , the isocyanate group reacts with nucleophiles to form stable products, such as ureas or carbamates.

    In electrophilic aromatic substitution reactions: , the benzene ring undergoes substitution by an electrophile, facilitated by the electron-donating or withdrawing effects of the substituents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of aromatic isocyanates are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
1-Ethynyl-4-isocyanatobenzene* C₇H₄FN† / C₈H₅NO‡ Ethynyl, Isocyanate 121.12† / 131.13‡ -NCO, -C≡CH
4-Propylphenyl isocyanate C₉H₉NO Propyl, Isocyanate 147.17 -NCO, -C₃H₇
1-Butyl-4-isocyanatobenzene C₁₁H₁₃NO Butyl, Isocyanate 175.23 -NCO, -C₄H₉
4-Isothiocyanatobenzotrifluoride C₈H₄F₃NS Trifluoromethyl, Isothiocyanate 209.18 -NCS, -CF₃
1-(1-Isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene C₁₃H₁₅NO Branched isocyanato, Methylethenyl 201.26 -NCO, -C(CH₃)₂, -C=CH₂

*†Data from ; ‡Hypothetical formula based on structure.

Reactivity Profile

  • Electron-Withdrawing Effects : The ethynyl group in 1-ethynyl-4-isocyanatobenzene is strongly electron-withdrawing (sp-hybridized), enhancing the electrophilicity of the -NCO group compared to alkyl-substituted analogs like 4-propylphenyl isocyanate. This increases its reactivity toward nucleophiles (e.g., amines, alcohols) .
  • Steric Hindrance: Branched substituents, as in ’s compound (C₁₃H₁₅NO), reduce reactivity due to steric shielding of the -NCO group .
  • Isothiocyanates : Compounds like 4-isothiocyanatobenzotrifluoride (-NCS) exhibit lower reactivity than isocyanates, making them suitable for biochemical labeling rather than polymer synthesis .

Key Findings and Discrepancies

  • Reactivity Trends : Electron-withdrawing substituents (e.g., ethynyl) enhance -NCO reactivity, while bulky groups (e.g., branched isocyanates in ) reduce it .
  • Applications : Ethynyl-substituted isocyanates are niche in advanced materials, whereas alkyl analogs dominate industrial polyurethane production .

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